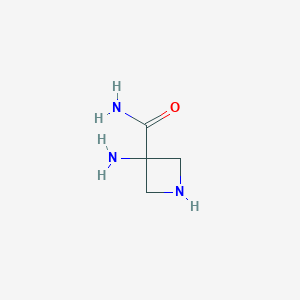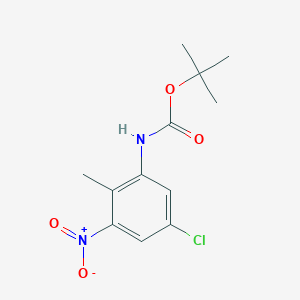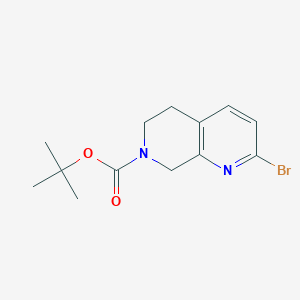![molecular formula C7H14N2 B3321877 Octahydro-1H-pyrrolo[3,2-B]pyridine CAS No. 1393546-65-0](/img/structure/B3321877.png)
Octahydro-1H-pyrrolo[3,2-B]pyridine
Vue d'ensemble
Description
Octahydro-1H-pyrrolo[3,2-B]pyridine: is a heterocyclic organic compound characterized by a fused pyrrolopyridine ring system
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through various chemical reactions, including the reduction of pyrrolopyridine derivatives. One common method involves the stereoselective reduction of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione using chiral auxiliaries like naproxen.
Industrial Production Methods: On an industrial scale, the synthesis of this compound often involves optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and controlled reaction environments to achieve the desired stereoselectivity and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions are commonly employed in its synthesis, often involving the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can be performed to introduce different functional groups onto the pyrrolopyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and hydrogen gas (H2) are frequently used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including hydroxylated and carboxylated forms.
Reduction Products: Reduced forms of the compound, often with enhanced stability and reactivity.
Substitution Products: Derivatives with different functional groups, such as halogenated or alkylated versions.
Mécanisme D'action
Target of Action
Octahydro-1H-pyrrolo[3,2-B]pyridine is a complex compound with a unique structureSimilar compounds such as 1h-pyrrolo[2,3-b]pyridine derivatives have been reported to have potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .
Mode of Action
For instance, 1H-pyrrolo[2,3-b]pyridine derivatives inhibit FGFRs, which play an essential role in various types of tumors .
Biochemical Pathways
Fgfrs, which are potential targets of similar compounds, are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
Similar compounds with low molecular weight, such as certain 1h-pyrrolo[2,3-b]pyridine derivatives, have been suggested as appealing lead compounds beneficial to subsequent optimization .
Result of Action
Similar compounds have been reported to inhibit cell proliferation, induce apoptosis, and significantly inhibit the migration and invasion of cancer cells .
Applications De Recherche Scientifique
Chemistry: Octahydro-1H-pyrrolo[3,2-B]pyridine is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding. Medicine: It serves as a precursor in the synthesis of various drugs, such as moxifloxacin, an antibiotic used to treat bacterial infections. Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Comparaison Avec Des Composés Similaires
Pyrrolopyridine: A closely related compound with a similar ring structure but without the hydrogenation.
Moxifloxacin: A derivative of octahydro-1H-pyrrolo[3,2-B]pyridine used as an antibiotic.
Nonane: Another name for the compound, often used in industrial contexts.
Uniqueness: this compound is unique in its hydrogenated structure, which provides enhanced stability and reactivity compared to its non-hydrogenated counterparts. This makes it particularly useful in various chemical syntheses and applications.
Propriétés
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-6-7(8-4-1)3-5-9-6/h6-9H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVGODUTGYOVKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCN2)NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,5,7-Triazaspiro[3.4]octan-6-one](/img/structure/B3321848.png)



![1,1-Difluoro-5-azaspiro[2.5]octane](/img/structure/B3321885.png)


![N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide](/img/structure/B3321909.png)
![7-Chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3321910.png)
